molecular formula C22H16ClN3O3 B2879911 N-(4-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide CAS No. 898464-10-3

N-(4-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide

Cat. No.: B2879911
CAS No.: 898464-10-3
M. Wt: 405.84
InChI Key: QESFYMJEQDIVND-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide is a useful research compound. Its molecular formula is C22H16ClN3O3 and its molecular weight is 405.84. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Molecular Interactions

The crystal structures and molecular interactions of compounds structurally related to N-(4-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide have been extensively studied. For instance, the crystal structures of C,N-disubstituted acetamides reveal the importance of N—H⋯O and C—H⋯O hydrogen bonds, alongside C—Cl⋯π(arene) and C—I⋯π(arene) interactions in forming complex molecular sheets and chains, underpinning the supramolecular assembly of such compounds (Narayana et al., 2016).

Synthesis and Characterization of Novel Derivatives

Research into this compound derivatives has highlighted methods for designing and synthesizing novel compounds with potential biological activities. The synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives has been documented, showcasing the versatility in functionalizing the acetamide backbone to generate compounds with varied chemical properties (Yang Jing, 2010).

Potential Biological Activities

The exploration of biological activities related to this compound and its derivatives has led to findings on their cytotoxicity and potential antimicrobial activities. For example, a study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide demonstrated cytotoxicity against oligodendrocytes and evaluated the redox profile of the compound, using various in vitro assays, suggesting avenues for therapeutic applications (Gouda et al., 2022).

Nonlinear Optical Properties

The investigation into the nonlinear optical properties of related crystalline structures, including their potential applications in photonic devices, represents another significant application area. The determination of (hyper)polarizabilities through ab initio computational methods has identified such compounds as promising candidates for optical switches and modulators, reflecting their utility in materials science (Castro et al., 2017).

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-naphthalen-1-yl-2,3-dioxopyrazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O3/c23-16-8-10-17(11-9-16)24-20(27)14-25-12-13-26(22(29)21(25)28)19-7-3-5-15-4-1-2-6-18(15)19/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESFYMJEQDIVND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C=CN(C(=O)C3=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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